Introduction to a Multifunctional Synthetic Intermediate
Introduction to a Multifunctional Synthetic Intermediate
An In-depth Technical Guide to Ethyl 4-cyanobenzoylformate (CAS 302912-31-8) for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the strategic application of Ethyl 4-cyanobenzoylformate. We will delve into its chemical attributes, plausible synthetic routes, analytical characterization, and its significant potential as a versatile building block in the synthesis of complex molecular architectures.
Ethyl 4-cyanobenzoylformate, with the CAS number 302912-31-8, is a bifunctional organic molecule that incorporates an α-keto ester moiety and a para-substituted cyanophenyl group. This unique combination of reactive centers—the electrophilic dicarbonyl system and the synthetically versatile nitrile—renders it a highly valuable intermediate for the construction of diverse chemical scaffolds, particularly in the realm of pharmaceutical and agrochemical research. Its structure allows for a multitude of chemical transformations, making it an attractive starting point for the synthesis of novel heterocyclic compounds and other elaborate molecular frameworks. The α-keto ester group, in particular, is a precursor to α-hydroxy and α-amino acids and can act as a bioisostere for other functionalities in drug design.[1][2]
Physicochemical and Structural Properties
A clear understanding of the physical and chemical properties of Ethyl 4-cyanobenzoylformate is fundamental to its effective application in synthesis and process development. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 302912-31-8 | [3] |
| Molecular Formula | C₁₁H₉NO₃ | [3] |
| Molecular Weight | 203.19 g/mol | [3] |
| Appearance | Liquid | |
| Density | 1.18 g/mL at 25 °C | [3] |
| Boiling Point | 313 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.537 (lit.) | [3] |
| Purity | Typically ≥95% | [1] |
| Linear Formula | NCC₆H₄COCO₂C₂H₅ | [3] |
| SMILES | CCOC(=O)C(=O)c1ccc(cc1)C#N | |
| InChI Key | MGBZXMQPYAYPIQ-UHFFFAOYSA-N | [3] |
Synthesis of Ethyl 4-cyanobenzoylformate
While specific, detailed synthetic procedures for Ethyl 4-cyanobenzoylformate are not extensively published, its structure as an aryl α-keto ester suggests several well-established synthetic strategies. The most direct and industrially scalable approach is likely the Friedel-Crafts acylation of benzonitrile.[1]
Proposed Synthetic Pathway: Friedel-Crafts Acylation
This method involves the electrophilic aromatic substitution of benzonitrile with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5] The para-substitution is generally favored due to the directing effects of the cyano group and steric hindrance.
Caption: Proposed Friedel-Crafts acylation for the synthesis of Ethyl 4-cyanobenzoylformate.
Hypothetical Experimental Protocol
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous aluminum chloride (1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM).
-
Formation of Acylium Ion: The flask is cooled in an ice bath (0-5 °C). Ethyl oxalyl chloride (1.0 eq.) is added dropwise to the stirred suspension. The mixture is stirred for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Acylation: A solution of 4-cyanobenzonitrile (1.2 eq.) in dry DCM is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure Ethyl 4-cyanobenzoylformate.[4]
Alternative Synthetic Routes
An alternative approach involves the oxidation of the corresponding α-hydroxy ester, ethyl 4-cyanomandelate.[6] This oxidation can be achieved using various reagents, such as chromic acid or Dess-Martin periodinane.[7]
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of Ethyl 4-cyanobenzoylformate. The expected spectroscopic data based on its structure are detailed below.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.8-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring. Each doublet would integrate to 2H. - Ethyl Group Protons: A quartet (approx. δ 4.4 ppm, 2H) for the -OCH₂- protons and a triplet (approx. δ 1.4 ppm, 3H) for the -CH₃ protons. |
| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region for the ester (approx. δ 163 ppm) and ketone (approx. δ 185 ppm) carbons. - Nitrile Carbon: A signal around δ 117-119 ppm. - Aromatic Carbons: Four signals in the aromatic region (approx. δ 128-135 ppm), with two quaternary carbons. - Ethyl Group Carbons: Signals for the -OCH₂- (approx. δ 62 ppm) and -CH₃ (approx. δ 14 ppm) carbons. |
| IR Spectroscopy (cm⁻¹) | - C≡N Stretch: A sharp, medium intensity band around 2230 cm⁻¹.[8] - C=O Stretches: Two strong absorption bands for the ketone (approx. 1680-1700 cm⁻¹) and the ester (approx. 1730-1750 cm⁻¹).[9] - C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.[10] - Aromatic C=C Stretches: Medium intensity bands around 1600 and 1500 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 203. - Key Fragments: Loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 158. Loss of CO (28 Da) from the acylium ion. A prominent peak at m/z = 130 corresponding to the 4-cyanobenzoyl cation.[11] |
Potential Applications in Drug Development
The structural features of Ethyl 4-cyanobenzoylformate make it a highly valuable scaffold for medicinal chemistry and drug discovery programs.[12]
A Versatile Synthetic Hub
The dual reactivity of the α-keto ester and the cyano group allows for a wide range of selective chemical transformations. The dicarbonyl system is susceptible to nucleophilic attack, providing a route to α-hydroxy and α-amino acid derivatives. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various heterocycles.
Caption: Chemical derivatization potential of Ethyl 4-cyanobenzoylformate.
Role as a Bioisostere
The α-keto ester functionality can serve as a bioisostere for other chemical groups in drug molecules. For instance, it can mimic the transition state of certain enzymatic reactions or replace a carboxylic acid to modulate physicochemical properties like acidity and membrane permeability.[13] The α-ketoamide moiety, which can be readily synthesized from the corresponding α-keto ester, is recognized as a privileged motif in medicinal chemistry due to its improved metabolic stability compared to esters and its ability to form key hydrogen bonding interactions with biological targets.[2][12]
Safety and Handling
As a combustible liquid, Ethyl 4-cyanobenzoylformate should be handled with appropriate care in a well-ventilated area, away from ignition sources.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is required. For operations that may generate aerosols, a dust mask (type N95 or equivalent) is recommended.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is classified under storage class 10 for combustible liquids.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
This technical guide provides a foundational understanding of Ethyl 4-cyanobenzoylformate, highlighting its properties and synthetic utility. Its versatile nature positions it as a key intermediate for innovation in pharmaceutical and chemical research.
References
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Kinetics of oxidation of ethyl mandelate by chromic acid. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. Available at: [Link]
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The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]
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Oxidation of α-hydroxy esters to α-keto esters using the dess-martin periodinane reagent (1987). SciSpace. Available at: [Link]
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